2,4,6-Trifluoromandelic acid
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Overview
Description
2,4,6-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a mandelic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as potassium fluoride (KF) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes steps such as halogenation, followed by fluorination and subsequent purification to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2,4,6-Trifluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,4,6-Trifluorobenzoic acid
- 2,4,5-Trifluoromandelic acid
- 2,4,6-Trifluorophenylacetic acid
Comparison: 2,4,6-Trifluoromandelic acid is unique due to the specific positioning of fluorine atoms and the presence of the mandelic acid moiety. This structural arrangement imparts distinct chemical and physical properties compared to other fluorinated aromatic compounds. For instance, the trifluoromandelic acid may exhibit different reactivity patterns, solubility, and biological activity compared to trifluorobenzoic acid or trifluorophenylacetic acid.
Properties
Molecular Formula |
C8H5F3O3 |
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Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-hydroxy-2-(2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
LJQKKPAHXJZART-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)O)F)F |
Origin of Product |
United States |
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